N-methoxy-N,2,4-trimethylbenzamide
Overview
Description
“N-methoxy-N,2,4-trimethylbenzamide” (MTB) is a compound with a molecular weight of 193.24 g/mol1. It is widely used in various fields of research and industry due to its unique physical, chemical, and biological properties1.
Synthesis Analysis
Unfortunately, the synthesis analysis of “N-methoxy-N,2,4-trimethylbenzamide” is not readily available from the search results.Molecular Structure Analysis
The molecular structure of “N-methoxy-N,2,4-trimethylbenzamide” is not explicitly mentioned in the search results. However, the molecular weight is reported to be 193.24 g/mol1.Chemical Reactions Analysis
The chemical reactions involving “N-methoxy-N,2,4-trimethylbenzamide” are not specified in the search results.Physical And Chemical Properties Analysis
“N-methoxy-N,2,4-trimethylbenzamide” is reported to have a molecular weight of 193.24 g/mol1. Other physical and chemical properties are not specified in the search results.Scientific Research Applications
1. NMR Spectroscopy in Chiral Association Complexes
M. Holǐk and A. Mannschreck (1979) explored the application of NMR spectroscopy in studying the rotation about the C(sp2)C(aryl) bond in various benzoyl compounds, including derivatives of 2,4,6-trimethylbenzamide. This research provided insights into the free enthalpy of activation in these compounds, contributing to a better understanding of their chemical behavior (Holǐk & Mannschreck, 1979).
2. Antioxidant Properties of Benzamide Derivatives
Perin et al. (2018) prepared various N-arylbenzamides, including those with methoxy groups, to evaluate their antioxidant capacity. They found that some of these derivatives, particularly the trihydroxy derivative 26, showed promising antioxidative potential, suggesting potential applications in designing potent antioxidants (Perin et al., 2018).
3. Free Radical Process in Generating Acyclic N-acylimines
Wenchun Chao and S. Weinreb (2000) developed a methodology for generating α-methoxybenzamides, which serve as precursors for acyclic N-acylimines. This process involves a free radical approach and highlights a potential application in synthetic chemistry (Chao & Weinreb, 2000).
4. Rhodium(III)-Catalyzed C-H Olefination
Rakshit et al. (2011) reported an efficient Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides, utilizing the N-O bond as an internal oxidant. This highlights the role of N-methoxybenzamides in facilitating selective and high-yielding chemical processes (Rakshit et al., 2011).
5. Palladium-Catalyzed Alkoxylation via Direct sp2 C-H Bond Activation
Guan‐Wu Wang and Tingting Yuan (2010) demonstrated the palladium-catalyzed ortho-alkoxylation of N-methoxybenzamides. This process effectively functionalizes the aromatic C-H bond, leading to the generation of ortho-alkoxylated derivatives, showcasing another synthetic application (Wang & Yuan, 2010).
Safety And Hazards
The safety and hazards associated with “N-methoxy-N,2,4-trimethylbenzamide” are not mentioned in the search results.
Future Directions
The future directions for “N-methoxy-N,2,4-trimethylbenzamide” are not specified in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature or databases.
properties
IUPAC Name |
N-methoxy-N,2,4-trimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-6-10(9(2)7-8)11(13)12(3)14-4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKFGYDNHUZMKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N,2,4-trimethylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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